9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-benzoate
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Overview
Description
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate is a synthetic steroidal compound. It is characterized by its unique structure, which includes a fluorine atom at the 9th position and a pyrazole ring fused to the steroid backbone.
Preparation Methods
The synthesis of 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate involves multiple steps. Typically, the process starts with the preparation of the steroidal backbone, followed by the introduction of the fluorine atom and the pyrazole ring. The final step involves the esterification of the 21-hydroxyl group with benzoic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on steroidal structures.
Biology: Researchers investigate its potential as a ligand for steroid receptors.
Medicine: It is explored for its anti-inflammatory and immunosuppressive properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. The fluorine atom enhances its binding affinity and selectivity. The pyrazole ring contributes to its unique pharmacological profile by modulating the receptor’s activity. These interactions lead to various biological effects, including anti-inflammatory and immunosuppressive actions .
Comparison with Similar Compounds
Compared to other steroidal compounds, 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate is unique due to its fluorine substitution and pyrazole ring. Similar compounds include:
Dexamethasone: A widely used anti-inflammatory steroid.
Betamethasone: Another potent anti-inflammatory agent.
Fluorometholone: A fluorinated steroid used in ophthalmology.
These compounds share some structural similarities but differ in their specific functional groups and pharmacological properties .
Properties
CAS No. |
72149-75-8 |
---|---|
Molecular Formula |
C29H31FN2O5 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] benzoate |
InChI |
InChI=1S/C29H31FN2O5/c1-26-11-10-20(33)12-18(26)8-9-21-22-13-19-15-31-32-29(19,27(22,2)14-23(34)28(21,26)30)24(35)16-37-25(36)17-6-4-3-5-7-17/h3-7,10-12,15,19,21-23,32,34H,8-9,13-14,16H2,1-2H3/t19-,21-,22-,23-,26-,27-,28-,29-/m0/s1 |
InChI Key |
YWTIJHCSZXMGSE-SHDXIFLFSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(NN=C4)C(=O)COC(=O)C5=CC=CC=C5)CCC6=CC(=O)C=C[C@@]63C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(NN=C4)C(=O)COC(=O)C5=CC=CC=C5)CCC6=CC(=O)C=CC63C)F)O |
Origin of Product |
United States |
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